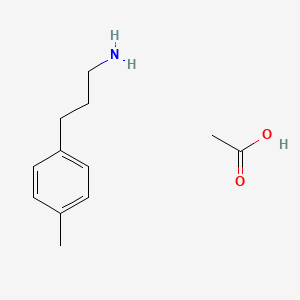
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide
Overview
Description
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, commonly known as 4-Bromo-PPD, is a synthetic compound with an aromatic structure. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in the pharmaceutical, agricultural, and food industries. 4-Bromo-PPD has been investigated for its potential applications in various scientific research fields including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, along with its derivatives, has been explored for its molecular conformation and the ability to form complex hydrogen-bonded framework structures. This attribute is significant in the context of crystal engineering, where the precise arrangement of molecules can lead to the development of materials with desired properties. For example, derivatives of this compound, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, have been shown to form complex structures with multiple hydrogen bond types, which is critical for designing functional materials for various applications (Asma et al., 2018).
Antibacterial Activity
The compound and its analogs have been studied for their potential antibacterial activity, particularly as DNA gyrase inhibitors. DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition can lead to effective antibacterial treatments. Research has shown that certain derivatives of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide can strongly inhibit the DNA gyrase of Staphylococcus aureus and Bacillus subtilis, which points to its potential application in developing new antibacterial drugs (Juan Sun et al., 2013).
Antioxidant Activity
The antioxidant properties of pyrazole derivatives, including those related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, have been extensively investigated. These compounds show significant free-radical scavenging capacity, indicating their potential for therapeutic applications in diseases where oxidative stress plays a critical role. The study by Karrouchi et al. highlighted the potential radical scavenging capacity of such compounds, making them candidates for further research in antioxidant therapies (Karrouchi et al., 2019).
Antitubercular Agents
Research into the antitubercular activity of pyrazole derivatives, including those structurally related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, has shown promising results. These compounds have been tested for their efficacy against Mycobacterium tuberculosis, with some derivatives showing significant activity, potentially offering new avenues for tuberculosis treatment (A. Trivedi et al., 2011).
Corrosion Inhibition
Another interesting application of this compound and its derivatives is in the field of corrosion protection. For instance, carbohydrazide-pyrazole compounds have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. Such inhibitors can form protective layers on metal surfaces, thereby significantly reducing the rate of corrosion. This property is highly valuable in industrial applications where metal preservation is crucial (P. Paul et al., 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-7-11(12(18)15-14)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6H,14H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBLOBJXKJSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)
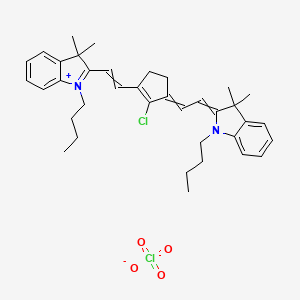

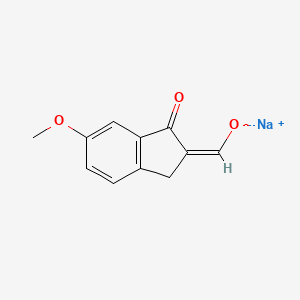
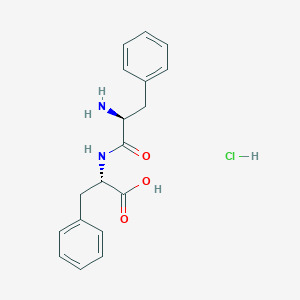
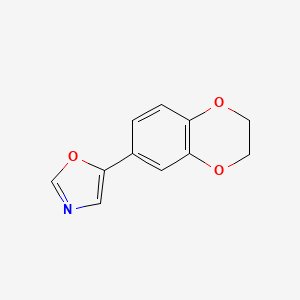
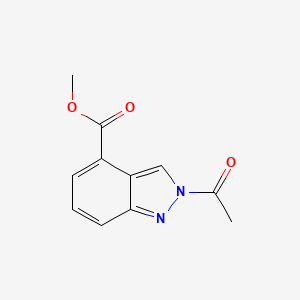
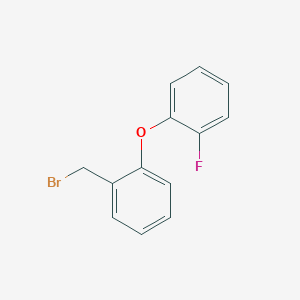
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
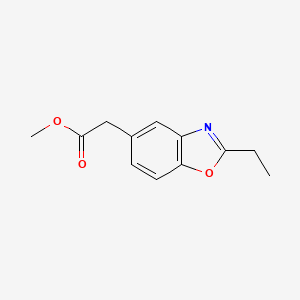
![N-(2-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405517.png)
